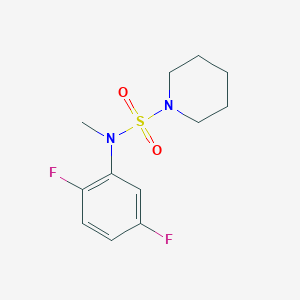
3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile is a chemical compound that belongs to the class of isoquinoline derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antidepressant effects. The compound has also been investigated for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
作用机制
The mechanism of action of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile is not fully understood. However, it has been suggested that the compound acts as a modulator of the serotonergic and noradrenergic systems in the brain. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile exhibits a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the levels of neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
One of the advantages of using 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile in lab experiments is its relatively low toxicity. It has been found to have a high therapeutic index, which means that it can be administered at high doses without causing significant toxicity. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile. One potential direction is the investigation of its potential use in the treatment of cancer. Studies have shown that the compound exhibits anti-tumor activity in vitro and in vivo. Another potential direction is the study of its effects on neurodegenerative diseases, such as Alzheimer's disease. It has been suggested that the compound may have neuroprotective effects and may be useful in the treatment of these diseases. Finally, further research is needed to fully understand the mechanism of action of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile and to identify potential new targets for its use in the treatment of various diseases.
合成方法
The synthesis of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile involves the reaction of 5-chloro-3,4-dihydroisoquinoline with acrylonitrile in the presence of a base catalyst. The reaction proceeds through a Michael addition reaction followed by an intramolecular cyclization to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the choice of catalyst.
科学研究应用
The potential scientific research applications of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile are vast. The compound has been studied for its anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of chronic pain and inflammation-related diseases. It has also been investigated for its antidepressant effects and its potential use in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-12-4-1-3-10-9-15(7-2-6-14)8-5-11(10)12/h1,3-4H,2,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUPIVYDQZXWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)Cl)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)

![N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide](/img/structure/B7593283.png)


![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)

![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)


![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)

![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)
![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)